molecular formula C8H13NO B12967528 6-Azaspiro[2.6]nonan-7-one

6-Azaspiro[2.6]nonan-7-one

Cat. No.: B12967528
M. Wt: 139.19 g/mol
InChI Key: DVNJLIQLKIJXLD-UHFFFAOYSA-N
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Description

6-Azaspiro[2.6]nonan-7-one is a spirocyclic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.2 g/mol It is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.6]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form the spirocyclic structure. For example, the condensation of 1,6-diaminohexane with cyclohexanone under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.6]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Azaspiro[2.6]nonan-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.6]nonan-7-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for drug design. The exact pathways involved would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[2.6]nonan-7-one is unique due to its specific ring structure and the presence of a nitrogen atom within the spirocyclic system. This configuration can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

6-azaspiro[2.6]nonan-7-one

InChI

InChI=1S/C8H13NO/c10-7-1-2-8(3-4-8)5-6-9-7/h1-6H2,(H,9,10)

InChI Key

DVNJLIQLKIJXLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CCNC1=O

Origin of Product

United States

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